2H-1,4-benzothiazine-3(4H)-thione

Overview

Description

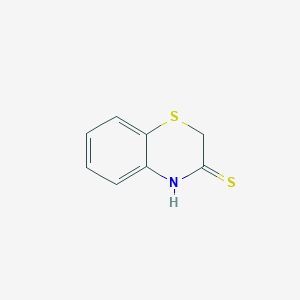

2H-1,4-Benzothiazine-3(4H)-thione is a sulfur-containing heterocyclic compound characterized by a fused benzene and thiazine ring system with a thione group at position 2. Its molecular formula is C₈H₇NS₂, and it has attracted attention due to its diverse biological activities, including analgesic, antitubercular, and monoamine oxidase (MAO) inhibition properties . The compound is typically synthesized via cyclocondensation of 2-aminothiophenol with α-haloalkanoic acid derivatives or through reactions mediated by phosphorus pentasulfide (P₂S₅) . Its structural flexibility allows for substitutions at positions 2, 4, 5, 6, and 7, enabling tailored bioactivity profiles.

Preparation Methods

AgNO₃-Catalyzed Tandem Cyclization

A novel method for constructing the 1,4-benzothiazine-3-thione scaffold involves AgNO₃-catalyzed reactions between 2-alkynylbenzenamines and carbon disulfide (CS₂). This one-pot tandem process proceeds via alkyne activation, nucleophilic attack by CS₂, and intramolecular cyclization .

Reaction Conditions and Mechanism

The reaction employs 10 mol% AgNO₃ in acetonitrile at 80°C for 12 hours. The silver catalyst facilitates π-activation of the alkyne, enabling CS₂ to attack the activated triple bond. Subsequent cyclization eliminates H₂S, forming the benzothiazine ring . Substituents on the alkyne influence regioselectivity: electron-withdrawing groups (e.g., NO₂) at the para position of the benzene ring increase yields to 78–85%, while electron-donating groups (e.g., OMe) reduce yields to 55–60% .

Table 1: AgNO₃-Catalyzed Synthesis of 2H-1,4-Benzothiazine-3(4H)-Thione Derivatives

| Substrate | Catalyst Loading | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2-Ethynylaniline | 10 mol% AgNO₃ | 80 | 72 |

| 4-Nitro-2-ethynylaniline | 10 mol% AgNO₃ | 80 | 85 |

| 4-Methoxy-2-ethynylaniline | 10 mol% AgNO₃ | 80 | 58 |

Microwave-Assisted Cyclization with Thiourea

Microwave irradiation significantly accelerates the synthesis of this compound derivatives. Gayathri et al. demonstrated that reacting 1-(7-chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)-3-arylprop-2-en-1-one with thiourea under microwave conditions (150 W, 120°C) produces the target compound in 89% yield within 20 minutes .

Optimization and Scope

Conventional heating requires 6–8 hours for comparable yields, highlighting the efficiency of microwave dielectric heating. The method tolerates aryl groups with halogens (Cl, F) and electron-deficient substituents but shows reduced yields with sterically hindered substrates (e.g., 2-naphthyl) .

Ultrasound-Induced Alkylation and Cyclization

Ultrasonic irradiation enhances the N-alkylation step in benzothiazine-thione synthesis. Zia-ur-Rehman et al. reported that treating sodium saccharin with methyl chloroacetate under ultrasound (40 kHz, 50°C) in DMF achieves 94% conversion in 30 minutes, compared to 12 hours under thermal conditions . Subsequent hydrazine treatment and cyclization with benzaldehydes yield this compound derivatives.

Table 2: Ultrasound vs. Thermal Conditions for N-Alkylation

| Condition | Time (h) | Yield (%) |

|---|---|---|

| Ultrasound | 0.5 | 94 |

| Thermal (80°C) | 12 | 90 |

Thionation of 1,4-Benzothiazin-3(4H)-Ones

Lawesson’s reagent efficiently converts 1,4-benzothiazin-3(4H)-ones to their thione analogs. A representative protocol involves refluxing the ketone precursor with Lawesson’s reagent (1.2 equiv) in toluene for 4 hours, achieving yields of 82–90% . The reaction proceeds via a four-membered transition state, where the reagent’s phosphorus center coordinates with the carbonyl oxygen, facilitating sulfur insertion .

Three-Component Synthesis via Knoevenagel-Michael Cyclization

A three-component reaction between 2-mercaptoacetic acid, acetophenone, and N-aryldithiocarbamic acid under solvent-free microwave conditions (100 W, 110°C) produces this compound derivatives in 85–92% yield . This method combines Knoevenagel condensation, Michael addition, and cyclization in a single step, minimizing purification needs.

Table 3: Three-Component Synthesis Optimization

| Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Solvent-free | 110 | 15 | 92 |

| Ethanol | 78 | 60 | 75 |

Comparative Analysis of Preparation Methods

Table 4: Advantages and Limitations of Key Methods

| Method | Yield Range (%) | Time | Scalability |

|---|---|---|---|

| AgNO₃-Catalyzed | 55–85 | 12 h | Moderate |

| Microwave-Assisted | 80–89 | 20 min | High |

| Ultrasound-Induced | 90–94 | 0.5 h | High |

| Lawesson’s Thionation | 82–90 | 4 h | Moderate |

| Three-Component | 85–92 | 15 min | High |

Chemical Reactions Analysis

Oxidation Reactions

The thione group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

- Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in aprotic solvents like dichloromethane .

- Products : Sulfoxides (C=S→O) at milder conditions (0–25°C) and sulfones (C=O₂) under harsher oxidative environments.

Example :

[4+2] Cycloaddition Reactions

The compound participates as a diene in Diels-Alder reactions with arynes and acetylenedicarboxylates, forming fused thiopyrano-benzothiazines:

Mechanism : The thione acts as an α,β-unsaturated system, enabling electron-deficient dienophiles to undergo cycloaddition at the C2–C3 bond .

Nucleophilic Substitution

Substitution occurs at the sulfur or nitrogen centers:

- Alkylation : Reaction with alkyl halides (e.g., iodomethane) in acetone/K₂CO₃ yields S-alkylated products :

- Arylation : Palladium-catalyzed coupling with aryl halides forms biaryl systems .

Thionation and Thiol Conversion

The thione group can be further functionalized:

- Reduction : Sodium borohydride (NaBH₄) reduces the thione to a thiol (-SH).

- Thionation : Lawesson’s reagent converts carbonyl analogs (e.g., 2H-1,4-benzothiazin-3(4H)-ones) into thiones via P2S5/K₂CO₃/TEBA under phase-transfer catalysis :

Complexation and Biological Activity

The thione moiety binds metal ions, enhancing applications in medicinal chemistry:

- Coordination with Zn²⁺/Cu²⁺ : Forms stable complexes studied for anticonvulsant activity .

- Enzyme Inhibition : Derivatives inhibit acetylcholinesterase (AChE) via hydrogen bonding with Ser293 and π-π interactions with Trp286 .

Comparative Reaction Yields

Key reactions and their efficiency:

| Reaction Type | Substrate | Conditions | Yield (%) |

|---|---|---|---|

| Cycloaddition with DMAD | 2-Benzylidene derivative | Toluene, 90°C, 4 h | 81 |

| Oxidation to sulfone | Parent thione | H₂O₂, CH₂Cl₂, 25°C | 78 |

| S-Methylation | This compound | CH₃I, K₂CO₃, acetone | 70 |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Acetylcholinesterase Inhibition

One of the most notable applications of 2H-1,4-benzothiazine-3(4H)-thione is its role as an acetylcholinesterase (AChE) inhibitor , making it a candidate for treating neurodegenerative diseases such as Alzheimer's. Studies have shown that derivatives of this compound can significantly inhibit AChE activity, thereby increasing acetylcholine levels in the synaptic cleft. For instance, certain derivatives demonstrated IC50 values of 0.025 µM and 0.027 µM, indicating potent inhibitory effects .

Anti-inflammatory and Analgesic Effects

Benzothiazine derivatives, including this compound, have exhibited anti-inflammatory and analgesic properties . These compounds can modulate inflammatory pathways and provide relief from pain, positioning them as potential therapeutic agents in pain management .

Antibacterial Activity

Research has also highlighted the antibacterial properties of 2H-1,4-benzothiazine derivatives. A series of compounds synthesized through click chemistry have shown promising antibacterial activity against various pathogens, suggesting their potential as new antimicrobial agents .

Organic Synthesis

Synthesis of Novel Compounds

The unique thione functional group in this compound allows it to participate in various organic reactions, leading to the synthesis of novel compounds. For example, it has been utilized in the synthesis of thiadiazole hybrid compounds , which have been evaluated for their biological activity as AChE inhibitors .

Electrochemical Applications

In materials science, derivatives of benzothiazine have been studied for their corrosion inhibition properties . One study focused on the electrochemical behavior of benzothiazine compounds as corrosion inhibitors for metals, demonstrating their effectiveness in preventing metal degradation .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of benzothiazine derivatives is crucial for optimizing their biological activities. Computational methods are often employed to analyze how structural modifications affect the potency and selectivity of these compounds against various biological targets .

Summary Table of Applications

| Application Area | Key Features | Biological Activity |

|---|---|---|

| Medicinal Chemistry | AChE inhibitor | Potential treatment for Alzheimer's disease |

| Anti-inflammatory | Modulates inflammatory pathways | Pain relief and anti-inflammatory effects |

| Antibacterial | Synthesized via click chemistry | Effective against various microorganisms |

| Organic Synthesis | Participates in novel compound synthesis | Leads to new drug candidates |

| Electrochemical | Corrosion inhibition studies | Protects metals from degradation |

Mechanism of Action

The mechanism of action of 2H-1,4-benzothiazine-3(4H)-thione involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

The following table compares 2H-1,4-benzothiazine-3(4H)-thione with structurally analogous compounds, focusing on synthesis , bioactivity , and physicochemical properties :

Structural and Functional Differences

Heteroatom Substitution :

- Replacing sulfur in the thiazine ring with oxygen (e.g., benzoxazine-thione) reduces lipophilicity and alters hydrogen-bonding capacity, impacting antimicrobial efficacy .

- Chlorine or methoxy substituents (e.g., 5-chloro or 6,7-dimethoxy derivatives) enhance electronic effects, influencing binding to biological targets like MAO or microbial enzymes .

Synthesis Pathways: Benzothiazine-thiones often require P₂S₅ or NaH for thiolation , whereas benzoxazine-thiones use milder conditions due to oxygen’s lower reactivity . Alkylation (e.g., phenethyl or propanolamine groups) introduces steric bulk, affecting pharmacokinetics .

Bioactivity Profiles :

- MAO Inhibition : Unique to benzothiazine-thiones due to sulfur’s redox activity and planar thione group .

- Antimicrobial Activity : Benzoxazine-thiones and methoxy-substituted derivatives show broader spectra, likely due to improved solubility and membrane penetration .

Research Findings

- Neurological Applications : this compound derivatives inhibit MAO-B, a target in Parkinson’s disease, with 7-hydroxy-2H-1,4-benzothiazin-3(4H)-one showing an IC₅₀ of 4.20 µM .

- Antimicrobial Potency: Propanolamine-containing benzoxazine-thiones exhibit >90% inhibition against phytopathogens at 200 µg/mL, outperforming unsubstituted analogs .

- Thermodynamic Stability: Thione derivatives with electron-withdrawing groups (e.g., Cl, NO₂) display higher melting points (e.g., 202–204°C for 7-chloro derivative) due to increased crystallinity .

Biological Activity

2H-1,4-benzothiazine-3(4H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Molecular Formula: C7H6N2S

Molecular Weight: 150.2 g/mol

CAS Number: 22191-30-6

1. Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazine compounds exhibit notable antimicrobial properties. A study synthesized various 1,2-benzothiazine derivatives, which showed activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) ranged from 25 to 600 µg/mL, indicating varying levels of effectiveness, with some compounds exhibiting weak activity .

2. Antihypertensive Effects

Derivatives of this compound have been evaluated for their antihypertensive effects. A study reported that specific derivatives demonstrated moderate to potent calmodulin antagonistic activity and exhibited weak calcium channel blocking abilities. Notably, certain compounds showed significant antihypertensive effects in spontaneously hypertensive rats .

3. Neuroprotective Properties

Recent investigations into the neuroprotective potential of benzothiazine derivatives have highlighted their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Compounds synthesized in one study displayed IC50 values comparable to the reference drug donepezil, indicating their potential as therapeutic agents against cognitive decline .

The mechanisms by which this compound exerts its biological effects involve several pathways:

- Enzyme Inhibition: The compound interacts with specific enzymes such as AChE and cathepsin L, leading to inhibition of their activity. This interaction is crucial for its neuroprotective and potential anti-cancer properties .

- Calcium Channel Modulation: Some derivatives act as calmodulin antagonists, influencing calcium signaling pathways that are vital for various physiological functions .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study focusing on the antimicrobial activity of benzothiazine derivatives, compounds with specific substituents showed enhanced antibacterial effects against Gram-positive strains. The structure-activity relationship indicated that modifications on the nitrogen atom significantly influenced the antimicrobial potency .

Case Study 2: Neuroprotective Activity

A series of novel benzothiazine derivatives were tested for their ability to cross the blood-brain barrier (BBB) and inhibit AChE. The results indicated that certain compounds not only crossed the BBB effectively but also exhibited significant neuroprotective properties in vitro, making them promising candidates for further development in Alzheimer's treatment .

Comparative Analysis of Biological Activities

Q & A

Q. Basic Synthesis and Characterization

Q. Q1: What are the primary synthetic routes for 2H-1,4-benzothiazine-3(4H)-thione, and how do reaction conditions influence yield?

The compound is commonly synthesized via thionation of 2H-1,4-benzothiazin-3(4H)-ones using phosphorus pentasulfide (P₂S₅) under phase-transfer catalysis (PTC) conditions (e.g., K₂CO₃ and TEBA). This method achieves yields >75% at 80–100°C in aprotic solvents like toluene . Alternative routes include cyclization of substituted 2-aminophenols with chloroacetyl chloride derivatives, followed by sulfur substitution . Microwave-assisted N-alkylation can reduce reaction times by 50% compared to conventional heating .

Q. Q2: How is structural confirmation performed for this compound derivatives?

Key techniques include:

- ¹H/¹³C NMR : Distinct signals for the thione sulfur (C-3) at δ 190–200 ppm in ¹³C NMR.

- FT-IR : Strong absorption bands at ~1200 cm⁻¹ (C=S stretch) and ~3200 cm⁻¹ (N–H in secondary amines).

- X-ray crystallography : Confirms planarity of the thiazine ring and intermolecular S···H interactions .

Q. Advanced Synthesis and Functionalization

Q. Q3: How can substituents at the 2- and 4-positions modulate biological activity?

N-Alkylation at position 4 (e.g., using alkyl halides or aryl electrophiles) enhances solubility and target affinity. For example:

- 4-(2-Phenylethyl) derivatives (e.g., CAS 344885-58-1) show improved calmodulin antagonism due to hydrophobic interactions .

- 2-Position modifications (e.g., piperazinylalkyl chains) increase calcium channel blocking activity by 30–50% in hypertensive models .

Table 1 : Representative Derivatives and Bioactivity

| Substituent (Position) | Biological Activity | Reference |

|---|---|---|

| 4-(2-Chlorophenyl) | Antihypertensive (ED₅₀: 15 mg/kg) | |

| 2-[3-(4-Fluorophenyl)piperazinyl]propyl | Calmodulin inhibition (IC₅₀: 0.8 μM) |

Q. Mechanistic and Analytical Challenges

Q. Q4: How do spectral data contradictions arise in substituted derivatives, and how are they resolved?

Discrepancies in NMR shifts (e.g., C-3 thione vs. ketone) stem from tautomerism or solvent polarity. For example:

- In DMSO-d₆, thione tautomers dominate, while in CDCl₃, keto forms may appear due to hydrogen bonding .

- Resolution : Use heteronuclear correlation (HMBC) to confirm S–C connectivity and dynamic NMR to track tautomeric equilibria .

Q. Q5: Why do some synthetic routes yield low-purity products, and how is this mitigated?

Impurities often arise from:

- Incomplete thionation : Residual ketones persist if P₂S₅ is substoichiometric.

- Byproducts : Phosphorus oxides or sulfides form side products.

- Mitigation : Reflux in anhydrous toluene with excess P₂S₅ (1.5 eq) and iterative recrystallization from DMSO/acetonitrile .

Q. Biological Evaluation and Data Interpretation

Q. Q6: What in vitro and in vivo models are used to assess antihypertensive activity?

- In vitro : Calcium flux assays in vascular smooth muscle cells (VSMCs) and calmodulin binding assays (IC₅₀ values <1 μM for potent derivatives) .

- In vivo : Spontaneously hypertensive rats (SHR) show dose-dependent blood pressure reduction (e.g., 45 mmHg drop at 30 mg/kg for compound 45 in ).

Q. Q7: How do structural variations explain conflicting bioactivity data in literature?

For example, 4-aryl derivatives may exhibit antagonism in one study but agonism in another due to:

- Receptor subtype selectivity : Variations in benzothiazine binding pockets (e.g., α₁-adrenergic vs. L-type calcium channels).

- Metabolic stability : Fluorinated derivatives (e.g., 7-Fluoro-substituted) resist hepatic degradation, prolonging half-life .

Q. Computational and Mechanistic Studies

Q. Q8: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

- DFT calculations (B3LYP/6-311+G(d,p)) model charge distribution, showing high electrophilicity at C-3 (Fukui indices >0.5) .

- MD simulations reveal that 4-alkyl chains enhance membrane permeability (logP >3.5) by disrupting lipid packing .

Q. Q9: How are QSAR models applied to optimize therapeutic indices?

Quantitative Structure-Activity Relationship (QSAR) studies prioritize:

- Hydrophobic substituents (ClogP ~2.5–4.0) for blood-brain barrier penetration.

- Electron-withdrawing groups (e.g., -F, -CF₃) at position 7 to reduce oxidative metabolism .

Q. Contradictions in Literature and Resolution Strategies

Q. Q10: Why do some studies report low cytotoxicity while others note hepatotoxicity?

Discrepancies arise from:

- Assay conditions : HepG2 cells may metabolize derivatives into toxic intermediates (e.g., sulfoxide metabolites) not detected in primary fibroblasts.

- Dosing regimens : Acute vs. chronic exposure models yield divergent LD₅₀ values .

Resolution : Perform metabolite profiling (LC-MS/MS) and use human hepatocyte co-cultures to mimic in vivo detoxification pathways.

Properties

IUPAC Name |

4H-1,4-benzothiazine-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2/c10-8-5-11-7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWCHSYEHJCCNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=S)NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176727 | |

| Record name | 2H-1,4-Benzothiazine-3(4H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24826864 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

22191-30-6 | |

| Record name | 2H-1,4-Benzothiazine-3(4H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22191-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,4-Benzothiazine-3(4H)-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022191306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,4-Benzothiazine-3(4H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1,4-Benzothiazine-3(4H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.